
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol es un compuesto químico que pertenece a la clase de compuestos heterocíclicos. Se caracteriza por un anillo de pirazol sustituido con un grupo metilo en la posición 1 y un grupo pirrolidinilo en la posición 5. La forma de sal de clorhidrato aumenta su solubilidad en agua, lo que lo hace más adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de 1-metil-1H-pirazol con pirrolidina en presencia de un catalizador adecuado. La reacción se lleva a cabo en un solvente orgánico como etanol o metanol, y el producto se aísla como la sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial del clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo pirrolidinilo se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de los correspondientes N-óxidos de pirazol.
Reducción: Formación de derivados de pirazol reducidos.
Sustitución: Formación de derivados de pirazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus propiedades farmacológicas, incluyendo potenciales efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-metil-5-(pirrolidin-2-il)-1H-imidazol
- 1-metil-5-(pirrolidin-2-il)-1H-pirrol
- 1-metil-5-(pirrolidin-2-il)-1H-piridina
Singularidad
El clorhidrato de 1-metil-5-(pirrolidin-2-il)-1H-pirazol es único debido a su patrón de sustitución específico en el anillo de pirazol. Esta característica estructural imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C8H14ClN3 |
|---|---|
Peso molecular |
187.67 g/mol |
Nombre IUPAC |
1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-6-10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H |
Clave InChI |
GAVAOFURRKMNSU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


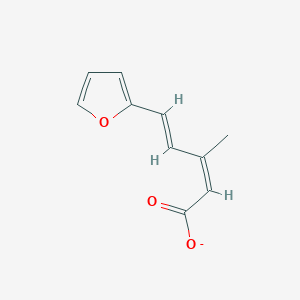

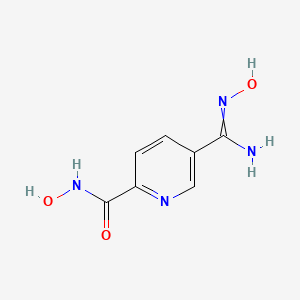
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
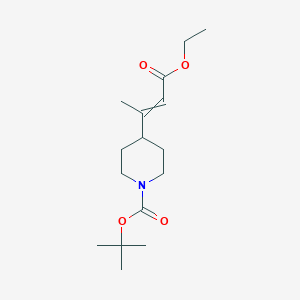
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
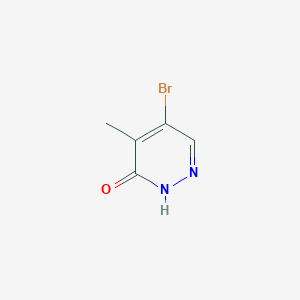
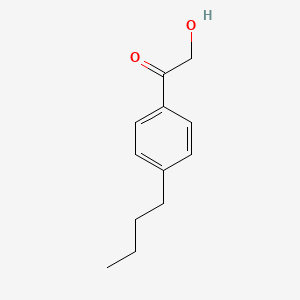
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
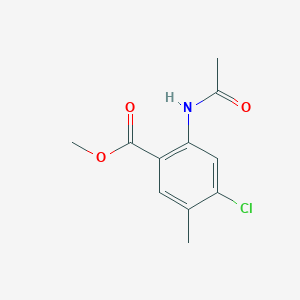

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
